N-Oxyde de Cinacalcet

Vue d'ensemble

Description

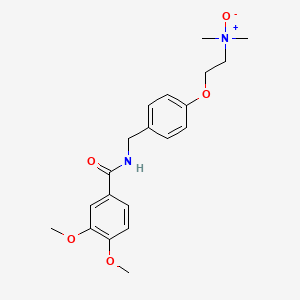

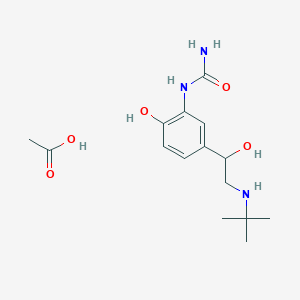

Cinacalcet N-Oxide is a derivative of Cinacalcet, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism, parathyroid carcinoma, and primary hyperparathyroidism. Cinacalcet N-Oxide retains the core structure of Cinacalcet but includes an additional oxygen atom, which may alter its chemical and biological properties.

Applications De Recherche Scientifique

Cinacalcet N-Oxide has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on calcium-sensing receptors in various biological systems.

Medicine: Explored for its potential therapeutic effects in conditions related to calcium metabolism.

Industry: Used in the development of new calcimimetic agents and as a reference standard in quality control.

Mécanisme D'action

Target of Action

Cinacalcet N-Oxide primarily targets the calcium-sensing receptors (CaSR) that are expressed in various human organ tissues . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet N-Oxide acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptors . This increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

Cinacalcet N-Oxide affects several biochemical pathways. It interacts with skin repair-related mechanisms, including inflammation and nitric oxide pathways . It also plays a role in the CaSR-CaMKKβ-LKB1-AMPK-eNOS pathway in the kidney .

Pharmacokinetics

Cinacalcet N-Oxide is rapidly and extensively metabolized . After administration, it undergoes oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via β-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring . The pharmacokinetics of Cinacalcet N-Oxide are dose proportional over the dose range of 30–180 mg . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary result of Cinacalcet N-Oxide’s action is the lowering of parathyroid hormone levels, which leads to a decrease in serum calcium levels . This can prevent progressive bone disease and adverse events associated with mineral metabolism disorders .

Action Environment

The action of Cinacalcet N-Oxide can be influenced by various environmental factors. For instance, its bioavailability increases if taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet n-oxide by approximately 2- and 4-fold, respectively .

Analyse Biochimique

Biochemical Properties

Cinacalcet N-Oxide, like its parent compound Cinacalcet, is expected to interact with the calcium-sensing receptor (CaSR), a G-protein coupled receptor located on the parathyroid glands . By increasing the sensitivity of the CaSR to activation by extracellular calcium, Cinacalcet N-Oxide may result in the inhibition of parathyroid hormone (PTH) secretion .

Cellular Effects

In cellular models, Cinacalcet has been shown to reduce oxidative stress and apoptosis, and increase autophagy . These effects are attributed to the increment of intracellular Ca2+ concentration and the phosphorylation of Ca2+/calmodulin-dependent protein kinase kinaseβ (CaMKKβ)-Liver kinase B1 (LKB1)-AMPK . It is reasonable to hypothesize that Cinacalcet N-Oxide may have similar effects.

Molecular Mechanism

The molecular mechanism of Cinacalcet N-Oxide is likely to be similar to that of Cinacalcet. Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion .

Temporal Effects in Laboratory Settings

For instance, in a study of patients with chronic kidney disease, daily intravenous dosing of Cinacalcet over 4 weeks resulted in a sustained reduction in PTH .

Dosage Effects in Animal Models

In animal models, different doses of Cinacalcet have shown varying effects. For example, in a study on rats, multiple doses of Cinacalcet were used and it was found that a dose of 1 mg/kg significantly increased skin flap survival rate . It is plausible that Cinacalcet N-Oxide may exhibit similar dosage-dependent effects.

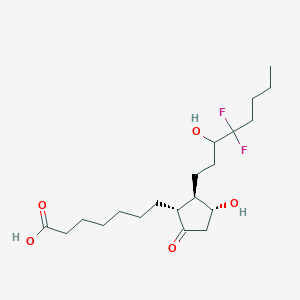

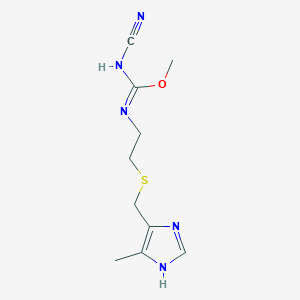

Metabolic Pathways

Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with less than 1% of the parent drug excreted in the urine . The major routes of metabolism are N-dealkylation, leading to carboxylic acid derivatives, and oxidation of the naphthalene ring system to form dihydrodiols . Cinacalcet N-Oxide may follow similar metabolic pathways.

Transport and Distribution

Given that Cinacalcet is known to act on the calcium-sensing receptors expressed in various human organ tissues , it is reasonable to hypothesize that Cinacalcet N-Oxide may have a similar distribution.

Subcellular Localization

Studies on Cinacalcet suggest that it may be localized in peroxisomes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cinacalcet N-Oxide typically involves the oxidation of Cinacalcet. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of Cinacalcet N-Oxide follows similar principles but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Cinacalcet N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert Cinacalcet N-Oxide back to Cinacalcet.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher oxidized derivatives of Cinacalcet.

Reduction: Cinacalcet.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

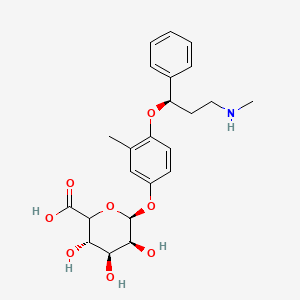

Cinacalcet: The parent compound, used widely in clinical settings.

Etelcalcetide: Another calcimimetic agent with a different structure but similar mechanism of action.

Calcitriol: A vitamin D analog that also affects calcium metabolism but through a different pathway.

Uniqueness

Cinacalcet N-Oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to Cinacalcet. This difference can be exploited in research to develop new therapeutic agents with potentially improved efficacy and safety profiles.

Propriétés

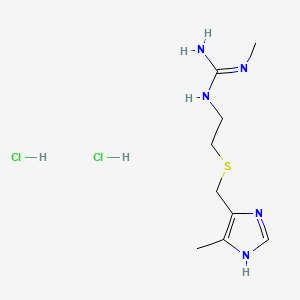

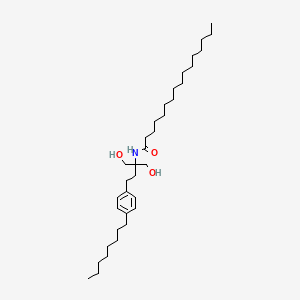

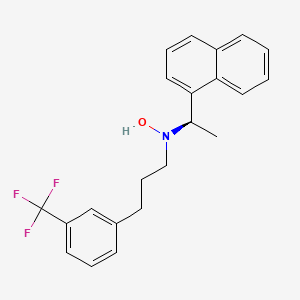

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDFTKSSGCGZLY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124033 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229224-94-5 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

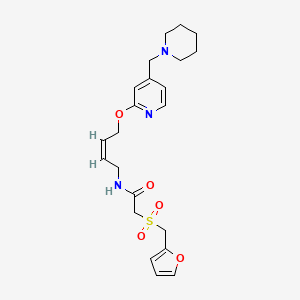

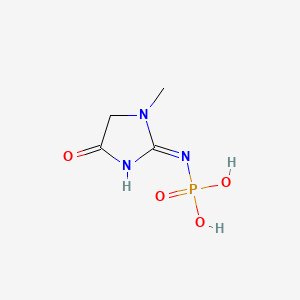

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)